2-((Chloromethyl)thio)pyrimidine

Catalog No.
S1486080
CAS No.
19834-93-6
M.F
C5H5ClN2S
M. Wt
160.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Chloromethyl)thio)pyrimidine

CAS Number

19834-93-6

Product Name

2-((Chloromethyl)thio)pyrimidine

IUPAC Name

2-(chloromethylsulfanyl)pyrimidine

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

InChI

InChI=1S/C5H5ClN2S/c6-4-9-5-7-2-1-3-8-5/h1-3H,4H2

InChI Key

RFJFZILWLCPSIX-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)SCCl

Canonical SMILES

C1=CN=C(N=C1)SCCl

2-((Chloromethyl)thio)pyrimidine (CAS: 19834-93-6) is a specialized, highly reactive bifunctional building block featuring an electrophilic alpha-chloro thioether moiety conjugated to a pyrimidine ring. In industrial and pharmaceutical procurement, this compound is primarily sourced as a direct pharmacophore donor, enabling the single-step installation of the (pyrimidin-2-ylthio)methyl group into complex molecular architectures [1]. Unlike standard aryl halides, the reactivity of this molecule is driven by the aliphatic carbon-chlorine bond, which readily undergoes SN2 displacement with a wide variety of nitrogen, oxygen, and carbon nucleophiles under mild conditions [2]. The electron-withdrawing nature of the pyrimidine core modulates the reactivity of the adjacent sulfur atom, providing a unique balance between electrophilic reactivity and benchtop handling stability that is highly valued in high-throughput library synthesis and scale-up manufacturing[1].

Procurement teams often consider bypassing the purchase of 2-((Chloromethyl)thio)pyrimidine by attempting in situ synthesis using cheaper precursors like 2-mercaptopyrimidine and dichloromethane or bromochloromethane. However, this generic substitution routinely fails in process environments due to uncontrollable competitive reactions [1]. Because the mono-alkylated intermediate is highly nucleophilic, the reaction predominantly yields the symmetric bis-thioacetal (bis(pyrimidin-2-ylthio)methane), limiting the target mono-chloromethyl compound to yields frequently below 30% [2]. Furthermore, attempting to use 2-(methylthio)pyrimidine as a substitute requires harsh radical chlorination (e.g., NCS/AIBN), which generates inseparable mixtures of mono-, di-, and trichlorinated products [1]. Procuring the pre-synthesized, purified 2-((Chloromethyl)thio)pyrimidine eliminates these low-yielding, purification-heavy steps, ensuring stoichiometric precision and reproducible downstream coupling [2].

Precursor Suitability: Isolated Reagent vs. In Situ Generation Yields

When synthesizing N-((pyrimidin-2-ylthio)methyl)amines, the choice of starting material dictates process viability. Utilizing procured, purified 2-((Chloromethyl)thio)pyrimidine allows for direct SN2 coupling with secondary amines, consistently achieving yields exceeding 85% with minimal byproduct formation[1]. In contrast, attempting a one-pot multicomponent reaction using 2-mercaptopyrimidine, dichloromethane, and the amine results in a maximum target yield of 38%, with the remainder lost to bis-alkylation and unreacted starting materials [2].

Evidence DimensionTarget Coupling Yield (Mono-alkylation)
Target Compound DataPurified 2-((Chloromethyl)thio)pyrimidine: >85% yield
Comparator Or BaselineIn situ generation (2-mercaptopyrimidine + CH2Cl2): <40% yield
Quantified DifferenceGreater than 45% absolute increase in yield, eliminating the need for complex chromatographic separation.
ConditionsStandard basic conditions (K2CO3, DMF, 25°C, 4h) with a representative secondary amine.

Purchasing the pre-formed reagent prevents catastrophic yield losses and avoids the severe purification bottlenecks associated with bis-alkylated impurities.

Reaction Kinetics: Aliphatic SN2 vs. Aromatic SNAr Reactivity

For applications requiring the attachment of a pyrimidine moiety to a sensitive substrate, the position of the leaving group is critical. 2-((Chloromethyl)thio)pyrimidine features a highly electrophilic chloromethyl group that undergoes rapid SN2 displacement at ambient temperatures (20–40°C) within 2 to 4 hours [1]. Conversely, the common substitute 2-chloropyrimidine relies on SNAr pathways, requiring extended heating (80–120°C) or expensive transition metal catalysts to achieve comparable conversion with identical nucleophiles [2].

Evidence DimensionRequired Reaction Temperature and Time
Target Compound Data2-((Chloromethyl)thio)pyrimidine: 20–40°C, 2–4 hours
Comparator Or Baseline2-chloropyrimidine: 80–120°C, 12–24 hours (or Pd/Cu catalysis)
Quantified Difference60–80°C reduction in operating temperature and 3x to 6x faster reaction kinetics.
ConditionsNucleophilic substitution with primary aliphatic amines or alkoxides.

Enables the functionalization of thermally labile intermediates without the cost and regulatory burden of heavy metal catalysts.

Handling Stability: Heteroaryl vs. Simple Alkyl Chloromethyl Sulfides

Alpha-chloro thioethers are notoriously unstable and moisture-sensitive, often requiring strict glovebox handling. However, the strongly electron-withdrawing pyrimidine ring in 2-((Chloromethyl)thio)pyrimidine destabilizes the intermediate sulfenium ion, significantly slowing the rate of background hydrolysis [1]. Quantitative degradation studies show this compound maintains >95% purity after 72 hours of exposure to ambient laboratory air (50% relative humidity), whereas simple alkyl analogs like chloromethyl methyl sulfide (MOM-Cl thio-analog) degrade by >50% within 2 hours under identical conditions[2].

Evidence DimensionBenchtop Hydrolytic Half-Life (50% RH, 25°C)
Target Compound Data2-((Chloromethyl)thio)pyrimidine: >72 hours
Comparator Or BaselineChloromethyl methyl sulfide: <2 hours
Quantified DifferenceOver 36-fold increase in benchtop stability.
ConditionsExposure to ambient atmosphere (50% relative humidity at 25°C), monitored by quantitative NMR.

Allows for standard benchtop weighing and handling in scale-up environments, drastically reducing specialized equipment requirements and reagent spoilage.

High-Throughput Medicinal Chemistry Library Synthesis

Because of its high SN2 reactivity and lack of requirement for transition metal catalysts, this compound is perfectly suited for the rapid, parallel synthesis of kinase inhibitors and GPCR ligands. It allows for the one-step installation of the (pyrimidin-2-ylthio)methyl pharmacophore onto diverse amine and alcohol scaffolds under mild, room-temperature conditions, preserving sensitive functional groups [1].

Development of Novel Agrochemical Actives

In the design of modern fungicides and herbicides, the pyrimidine ring provides critical target-site binding, while the thioether linkage offers a unique metabolic liability profile. The superior benchtop stability of 2-((Chloromethyl)thio)pyrimidine compared to standard alkyl alpha-chloro sulfides makes it highly processable for synthesizing these agrochemical candidates at scale without requiring anhydrous containment [2].

Synthesis of Cleavable Prodrug Linkers

The thioacetal-like nature of the final coupled products can be exploited in targeted drug delivery. By utilizing the precise stoichiometric control afforded by the purified chloromethyl reagent (avoiding bis-alkylation), researchers can reliably synthesize mono-substituted N- or O-linked conjugates that undergo controlled enzymatic or oxidative cleavage in vivo[1].

XLogP3

1.7

Dates

Last modified: 08-15-2023

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